1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
Description
Properties
IUPAC Name |
1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZRDLIPCFTNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458328 | |
| Record name | 2,3,6,7-TETRAHYDROAZEPINO[3,2,1-HI]INDOLE-1,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73356-94-2 | |
| Record name | 2,3,6,7-TETRAHYDROAZEPINO[3,2,1-HI]INDOLE-1,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where specific precursors are subjected to controlled conditions to form the tricyclic core. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ovoideal D (8β-hydroxycleistanth-9(11),13,15-triene-3,12-dione)
- Structure : A diterpene with a cleistanthane skeleton, featuring a triene system (positions 9(11),13,15) and two dione groups (3,12).
- Molecular Weight : Calculated as 344.4 g/mol (C₂₀H₂₄O₄).
- Activity : Demonstrates moderate cytotoxicity against Hela, HepG2, and K562 cancer cell lines (IC₅₀: 20–50 μM) .
- Comparison : Unlike the target compound, Ovoideal D lacks a nitrogen atom in its tricyclic system but shares the triene-dione framework. The absence of aza-substitution may reduce polarity and alter bioavailability.
(Z,Z)-5-(Trideca-4,7-dienyl)resorcinol
(E)-3-(1-Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyano-N-[2-[(2,2,2-trifluoroacetyl)amino]oxyethyl]prop-2-enamide
- PubChem CID : 156684977.
- Structure: Shares the 1-azatricyclo core but differs in ring sizes (7.3.1 vs. 6.4.1) and substituents (cyano, trifluoroacetyl groups).
- Comparison : The larger ring system (7.3.1) may enhance conformational flexibility, while electron-withdrawing substituents could influence reactivity or target binding .
Functional Group-Driven Comparisons
Doxorubicin (DOX)
- Structure : An anthracycline antibiotic with a tetracyclic aglycone and a sugar moiety.
- Molecular Weight : 543.5 g/mol.
- Activity : Inhibits topoisomerase II, with IC₅₀ values in the nM range for leukemia cells.
- Comparison: Both DOX and the target compound feature dione groups, but DOX’s planar aromatic system enables DNA intercalation—a mechanism unlikely for the non-planar tricyclic target compound .
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on molecular formula C₁₃H₁₃NO₂.
Research Implications and Gaps
Biological Activity
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione is a heterocyclic compound characterized by its complex multi-ring structure and diverse reactivity. Its molecular formula is with a molecular weight of approximately 201.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| CAS Number | 73356-94-2 |
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | HUZRDLIPCFTNIF-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi:
- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt cell membranes and inhibit essential enzymes within microbial cells.
- Case Study : In a study evaluating its efficacy against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
Anticancer Activity
The compound also shows promise as an anticancer agent:
- Research Findings : In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by activating caspase pathways.
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Other Biological Activities
In addition to antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inflammatory Response : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other known compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Tetracycline | Antibiotic | Multi-ring structure |
| Quinoline | Antimalarial | Heterocyclic |
| Isoquinoline | Anticancer | Similar ring structure |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 1-azatricyclo[6.4.1.0⁴,¹³]trideca-4(13),5,7-triene-9,12-dione, and how can experimental parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Diels-Alder cycloaddition or retro-Asinger/Asinger cascade reactions, as seen in structurally analogous tricyclic systems . Key parameters include solvent choice (anhydrous conditions), temperature control (e.g., reflux in THF), and stoichiometric ratios of precursors like maleimide derivatives. Optimization can leverage factorial design (e.g., 2^k designs) to minimize experiments while maximizing yield, with statistical analysis of variables like reaction time and catalyst loading .
Q. Which spectroscopic techniques are critical for structural validation of this compound, and how should data discrepancies be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT-135) and X-ray crystallography are primary tools. For example, InChI and SMILES data (e.g., InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 ) should align with experimental spectra. Discrepancies in resonance splitting (e.g., diastereotopic protons) require computational validation via density functional theory (DFT) or comparison to analogous tricyclic systems .
Q. What are the recommended protocols for assessing this compound’s biological activity, particularly against Gram-positive bacteria?
- Methodological Answer : Follow standardized MIC (Minimum Inhibitory Concentration) assays using ATCC strains (e.g., Staphylococcus aureus ATCC 29213). Include positive controls (e.g., AZT for antiviral activity ) and validate results via triplicate testing. Adjust solvent systems (e.g., DMSO concentration ≤1%) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?
- Methodological Answer : Use Gaussian or COMSOL Multiphysics for DFT calculations to map electron density in the tricyclic core and ketone moieties. For docking (e.g., against viral proteases), prepare the ligand with Open Babel (optimize protonation states at pH 7.4) and use AutoDock Vina with flexible side-chain residues . Cross-validate with experimental IC₅₀ values from cell-based assays (e.g., BVDV or HIV-1 ).
Q. What strategies address contradictory data in reaction kinetics or biological activity across studies?
- Methodological Answer : Conduct sensitivity analysis to identify outlier variables (e.g., trace moisture in anhydrous reactions ). For biological contradictions, validate assay conditions (e.g., cell line viability, viral titer consistency) and apply multivariate regression to isolate confounding factors (e.g., solvent polarity effects on membrane permeability ).
Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for isolating enantiomers or regioisomers?
- Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol gradients. For regioisomers, optimize HPLC conditions using QSRR (Quantitative Structure-Retention Relationship) models based on logP and dipole moments . Validate purity via HRMS and 2D-NMR (NOESY for spatial proximity) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
